1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
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Overview
Description
1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate is a complex organic compound with the molecular formula C21H31N3O4. It is characterized by its unique spirocyclic structure, which includes a triazaspiro undecane core.
Preparation Methods
The synthesis of 1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazaspiro core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazaspiro undecane structure.
Introduction of functional groups: The tert-butyl and benzyl groups are introduced through substitution reactions using suitable reagents.
Oxidation and esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxo groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activity and used in drug development.
Spirocyclic lactams: Studied for their potential as enzyme inhibitors.
Spirocyclic pyrrolidines: Used in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H33N3O5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate |
InChI |
InChI=1S/C23H33N3O5/c1-21(2,3)31-20(29)25-13-11-23(16-22(25,4)5)18(27)24-12-14-26(23)19(28)30-15-17-9-7-6-8-10-17/h6-10H,11-16H2,1-5H3,(H,24,27) |
InChI Key |
BZHFBDYHTYXEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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